Cas no 3614-69-5 (Dimethindene maleate)

Dimethindene maleate 化学的及び物理的性質
名前と識別子
-
- FORHISTAL MALEATE
- Dimethindene Maleate
- Dimetindene maleate
- FORHISTAL MALEATE
- 1H-Indene-2-ethanamine, N,N-dimethyl-3-(1-(2-pyridinyl)ethyl)-, (Z)-2-butenedioate (1:1)
- 2-(1-(2-(2-(Dimethylamino)ethyl)inden-3-yl)ethyl)pyridine maleate
- 2-(1-(2-(2-(Dimethylamino)ethyl)inden-3-yl)ethyl)pyridine maleate (1:1)
- Dimethinden maleate
- Dimethindene maleate [USAN]
- Dimethpyrindene maleate
- Fenistil
- Fenistil-retard
- NSC 107677
- SU 6518
- SU-6518
- UNII-6LL60J9E0O
- N,N-Dimethyl-2-{3-[(RS)-1-(pyridine-2-yl)ethyl]-1H-inden-2-yl}ethanamin-(Z)-butendioate
- N,N-Dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine (2Z)-2-butenedioate
- Fenostil
- NSC-107677
- 2-[1-[2-[2-(Dimethylamino)ethyl]inden-3-yl]ethyl]pyridine maleate (1:1)
- Dimetindene maleate (JAN)
- SMR001570719
- (R,S)-Dimethindene maleate
- starbld0026265
- W-106641
- DIMETHINDENE MALEATE [MI]
- 3614-69-5
- Triten
- Dimethindene maleate (USAN)
- HY-13710A
- DIMETINDENE MALEATE [EP MONOGRAPH]
- Forthistal maleate
- 1H-Indene-2-ethanamine,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-, (Z)-2-butenedioate (1:1)
- Pyridine, 2-(1-(2-(2-(dimethylamino)ethyl)inden-3-yl)ethyl)-, maleate (1:1)
- MLS002704010
- Dimethindenmaleat
- Dimethindene (maleate)
- (Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine
- DIMETINDENE MALEATE [WHO-DD]
- CS-0015467
- Z 820
- N,N-Dimethyl-2-(3-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine maleate
- N,N-dimethyl-2-(3-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethan-1-amine maleic acid
- AKOS040744854
- D01343
- F16365
- Dimethindene maleate [USAN:USP]
- But-2-enedioic acid;N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine
- 6LL60J9E0O
- Forhistal maleate (TN)
- DIMETINDENE MALEATE [JAN]
- WS-01911
- Q27265113
- Dimethindene Malenate
- EINECS 222-789-2
- Dimetindene hydrogen maleate
- DIMETINDENE MALEATE [MART.]
- SCHEMBL359490
- CHEBI:31500
- CHEMBL1870768
- NSC107677
- DIMETINDENE MALEATE (MART.)
- Dimethindene maleate (USAN:USP)
- Maleate, Dimethindene
- DIMETINDENE MALEATE (EP MONOGRAPH)
- SWECWXGUJQLXJF-BTJKTKAUSA-N
- Dimethindene maleate
-
- インチ: InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
- InChIKey: SWECWXGUJQLXJF-BTJKTKAUSA-N
- ほほえんだ: OC(/C=C\C(=O)O)=O.CN(CCC1CC2=CC=CC=C2C=1C(C1=CC=CC=N1)C)C
計算された属性
- せいみつぶんしりょう: 408.204907g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 回転可能化学結合数: 7
- どういたいしつりょう: 408.204907g/mol
- 単一同位体質量: 408.204907g/mol
- 水素結合トポロジー分子極性表面積: 90.7Ų
- 重原子数: 30
- 複雑さ: 518
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 2
じっけんとくせい
- ゆうかいてん: 159-161 ºC
- PSA: 90.73
Dimethindene maleate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-13710A-100mg |
Dimethindene maleate |
3614-69-5 | 99.92% | 100mg |
¥9800 | 2024-05-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D913923-1g |
Dimethindene Maleate |
3614-69-5 | ≥95% | 1g |
¥5,720.00 | 2022-01-11 | |
Axon Medchem | 3812-50 mg |
Dimethindene maleate |
3614-69-5 | 100% | 50mg |
€200.00 | 2023-07-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D2205000 |
Dimetindene maleate |
3614-69-5 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
MedChemExpress | HY-13710A-10mg |
Dimethindene maleate |
3614-69-5 | 99.92% | 10mg |
¥1900 | 2024-05-24 | |
Axon Medchem | 3812-10mg |
Dimethindene maleate |
3614-69-5 | 100% | 10mg |
€80.00 | 2025-03-06 | |
A2B Chem LLC | AF57217-5mg |
DIMETHINDENE MALEATE |
3614-69-5 | 99% | 5mg |
$96.00 | 2023-12-30 | |
1PlusChem | 1P00BYKH-1g |
DIMETHINDENE MALEATE |
3614-69-5 | 95% | 1g |
$1179.00 | 2024-05-04 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D2205000-10mg |
Dimetindene maleate |
3614-69-5 | 10mg |
¥1606.86 | 2024-12-26 | ||
Aaron | AR00BYST-250mg |
Dimethindene maleate |
3614-69-5 | 98% | 250mg |
$104.00 | 2025-01-24 |
Dimethindene maleate 関連文献
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
Dimethindene maleateに関する追加情報
Dimethindene maleate (CAS No. 3614-69-5): A Comprehensive Overview
Dimethindene maleate, with the chemical formula C18H20N2O4·C4H4O4, is a significant compound in the field of pharmaceutical research and development. This compound, identified by its CAS number CAS No. 3614-69-5, has garnered attention due to its unique chemical properties and potential applications in medicinal chemistry. The maleate salt form of dimethindene enhances its solubility and bioavailability, making it a promising candidate for various therapeutic interventions.
The structure of dimethindene maleate consists of a dimethindene core linked to maleic acid through an ester bond. This structural configuration contributes to its pharmacological activity, particularly in the context of neuroprotective and anti-inflammatory effects. Recent studies have highlighted the compound's potential in modulating neurotransmitter pathways, which could have implications for the treatment of neurological disorders such as epilepsy and neurodegenerative diseases.
In the realm of academic research, dimethindene maleate has been extensively studied for its interaction with central nervous system (CNS) receptors. Specifically, it has shown affinity for serotonin and dopamine receptors, which are crucial for regulating mood, cognition, and motor function. The compound's ability to modulate these receptors has sparked interest in its potential use as an adjunct therapy for conditions characterized by neurotransmitter imbalances.
One of the most compelling aspects of CAS No. 3614-69-5 is its role in preclinical trials investigating neuroprotection. Research indicates that dimethindene maleate may help mitigate oxidative stress and inflammation in neuronal cells, thereby protecting against damage caused by ischemia or neurotoxic insults. These findings are particularly relevant in the context of stroke recovery and traumatic brain injury (TBI), where neuroprotection is a critical therapeutic goal.
The pharmacokinetic profile of dimethindene maleate has also been a focus of recent investigations. Studies have demonstrated that the maleate salt enhances oral bioavailability, allowing for more efficient absorption and distribution throughout the body. This property makes it an attractive candidate for oral formulations, which are generally more patient-friendly compared to injectable options. Additionally, the compound exhibits a favorable safety profile in animal models, with minimal side effects observed at therapeutic doses.
The synthesis of CAS No. 3614-69-5 involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The esterification step between dimethindene and maleic acid is particularly critical, as it determines the compound's solubility and stability. Advanced synthetic techniques, such as catalytic hydrogenation and crystallization methods, have been employed to optimize the production process.
In conclusion, dimethindene maleate represents a promising therapeutic agent with significant potential in the treatment of neurological disorders. Its unique chemical properties, coupled with its favorable pharmacokinetic profile, make it a valuable compound for further research and development. As our understanding of CNS pathophysiology continues to evolve, compounds like dimethindene maleate will play an increasingly important role in advancing therapeutic strategies.
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